molecular formula C18H20ClN3O2S B6911494 N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide

Cat. No.: B6911494
M. Wt: 377.9 g/mol
InChI Key: KAHGWUCVQKOPEY-UHFFFAOYSA-N
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Description

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of a thiazole ring, a spirocyclic nonane structure, and a carboxamide group contribute to its chemical reactivity and biological interactions.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S/c19-15-5-2-1-4-13(15)10-14-11-20-16(25-14)21-17(23)22-8-9-24-18(12-22)6-3-7-18/h1-2,4-5,11H,3,6-10,12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHGWUCVQKOPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CCO2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-chlorobenzyl bromide with thiourea under basic conditions to form 2-(2-chlorophenyl)-1,3-thiazole.

    Spirocyclic Nonane Formation: The spirocyclic structure is introduced by reacting the thiazole derivative with an appropriate oxirane (epoxide) under acidic or basic conditions to form the spirocyclic nonane.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with active sites, while the spirocyclic structure may enhance binding affinity and specificity. The carboxamide group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide: can be compared with other thiazole-containing compounds, such as:

Uniqueness

The uniqueness of N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-5-oxa-8-azaspiro[35]nonane-8-carboxamide lies in its spirocyclic structure, which is relatively rare and can impart unique biological properties

This detailed overview provides a comprehensive understanding of N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-5-oxa-8-azaspiro[35]nonane-8-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

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